N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
Description
Propriétés
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-28-11-8-18-14-17(4-6-20(18)28)21(29-9-2-3-10-29)16-26-24(30)25(31)27-19-5-7-22-23(15-19)33-13-12-32-22/h4-7,14-15,21H,2-3,8-13,16H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOCWSJDPVEIPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, its mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide functional group. The presence of these structural elements is associated with various pharmacological properties, including potential interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₃ |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 899982-50-4 |
Research indicates that compounds containing the dihydrobenzo[b][1,4]dioxin structure may exhibit significant biological activity due to their ability to interact with various enzymes and receptors. Specifically, studies have shown that related compounds can act as inhibitors of the PARP1 enzyme , which plays a critical role in DNA repair mechanisms in cancer cells.
In a study evaluating similar compounds, three lead molecules were identified with varying inhibitory activities against PARP1:
| Compound | IC50 (μM) |
|---|---|
| Compound 3 | 12 |
| Compound 4 | 5.8 |
| Compound 10 | 0.88 |
Compound 4 was selected for further optimization due to its promising potency as a PARP1 inhibitor .
Biological Activity
Preliminary studies suggest that N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide may exhibit:
- Antitumor Activity: Potentially enhancing the efficacy of chemotherapeutic agents by inhibiting DNA repair pathways.
- Neuroprotective Effects: Due to its structural similarity to known neuroprotective agents.
Case Studies
Several studies have investigated the biological activity of related compounds with similar structural features:
- In vitro assays demonstrated that compounds with the dihydrobenzo[b][1,4]dioxin moiety exhibited significant cytotoxic effects on various cancer cell lines.
- Molecular docking studies indicated favorable interactions with key enzymes such as alpha-glucosidase and acetylcholinesterase , suggesting potential applications in treating metabolic disorders and neurodegenerative diseases.
Q & A
Q. What synthetic routes are recommended for synthesizing this oxalamide derivative, and how can reaction yields be optimized?
- Methodological Answer : The compound’s synthesis involves multi-step coupling reactions. A typical approach includes:
- Step 1 : Amidation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with oxalyl chloride to form the N1-substituted oxalamide intermediate.
- Step 2 : Functionalization of the N2 position via nucleophilic substitution using a pre-synthesized 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl amine.
Optimization strategies: - Use statistical experimental design (e.g., Box-Behnken or Central Composite Design) to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry) .
- Employ reaction monitoring via HPLC or in-situ FTIR to track intermediate formation and minimize side reactions .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., dihydrobenzodioxin aromatic protons at δ 6.7–7.1 ppm, pyrrolidinyl protons at δ 2.5–3.5 ppm). 2D NMR (HSQC, HMBC) can resolve connectivity ambiguities .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHNO) with <2 ppm error.
- Infrared Spectroscopy (IR) : Validate carbonyl stretches (oxalamide C=O at ~1680–1720 cm) .
Q. What parameters are critical for designing solubility and stability studies in physiological buffers?
- Methodological Answer :
- pH-Dependent Solubility : Test solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask methods with UV-Vis quantification .
- Stability Assessment : Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH) with LC-MS analysis to identify degradation products .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states during hydrolysis or oxidation. Compare computed activation energies with experimental stability data .
- Molecular Dynamics (MD) Simulations : Simulate interactions with biological membranes (e.g., lipid bilayers) to assess passive diffusion and aggregation tendencies .
Q. What strategies resolve contradictions in biological activity data across different in vitro models?
- Methodological Answer :
- Meta-Analysis of Assay Conditions : Compare cell line origins (e.g., HEK293 vs. HeLa), incubation times, and solvent effects (DMSO tolerance). Use standardized protocols like the NIH Assay Guidance Manual to minimize variability .
- Orthogonal Assays : Validate target engagement via surface plasmon resonance (SPR) or thermal shift assays if discrepancies arise between enzymatic and cellular activity .
Q. How do the 1-methylindolin-5-yl and pyrrolidin-1-yl moieties influence pharmacokinetic properties, and which in silico models are validated for such predictions?
- Methodological Answer :
- Pharmacokinetic Modeling :
- Lipophilicity (LogP) : Use MarvinSketch or ACD/Labs to predict LogP, where pyrrolidine enhances solubility but indoline may increase plasma protein binding.
- CYP450 Metabolism : Apply StarDrop or Schrödinger’s ADMET Predictor to identify metabolic hotspots (e.g., N-methylindoline oxidation).
- Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values across studies?
- Methodological Answer :
- Source Investigation : Compare assay methodologies (e.g., endpoint vs. real-time readouts), compound purity (HPLC ≥95%), and vehicle controls.
- Dose-Response Replication : Perform 8-point dose-response curves in triplicate using a single batch of compound to isolate batch-specific anomalies .
Experimental Design Considerations
Q. What advanced statistical methods are recommended for optimizing reaction conditions or biological assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
